Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate
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Overview
Description
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate, also known as ethyl hydroxy (tetrahydro-3-furanyl)acetate, is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-hydroxy-2-(oxolan-3-yl)acetic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oxolan-3-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(oxolan-3-yl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes and pathways .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(tetrahydro-2-furanyl)acetate: Similar structure but with a different ring position.
Ethyl 2-hydroxy-2-(tetrahydro-4-furanyl)acetate: Similar structure but with a different ring position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(oxolan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNHDYYRVHBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221546-88-9 |
Source
|
Record name | ethyl 2-hydroxy-2-(oxolan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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